molecular formula C17H18BrClN2O3S B296318 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

Cat. No. B296318
M. Wt: 445.8 g/mol
InChI Key: PLCXHHVNBGSJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of Alzheimer's disease.

Mechanism of Action

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor acts as a competitive inhibitor of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. It binds to the active site of the enzyme and prevents it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptide. This results in a reduction of beta-amyloid production, which may help to prevent the formation of plaques in the brain of Alzheimer's patients.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been shown to reduce beta-amyloid production in vitro and in vivo. In animal studies, the compound has been found to improve cognitive function and reduce the formation of plaques in the brain. 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has also been shown to be well-tolerated in animal studies and has a good safety profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in lab experiments is its specificity for 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. The compound does not inhibit other enzymes that are involved in the processing of APP, which reduces the risk of off-target effects. However, one of the limitations of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This will help to determine the optimal dosage and dosing regimen for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in humans. Finally, the compound may also have potential applications in the treatment of other neurodegenerative diseases that are associated with the accumulation of beta-amyloid peptide.

Synthesis Methods

The synthesis method of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor involves multiple steps, starting from the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form 4-bromobenzenesulfonamide. This intermediate is then reacted with N-ethylacetamide to obtain the final product, 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been extensively studied for its potential application in the treatment of Alzheimer's disease. The compound inhibits the activity of beta-secretase 1 (2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a protein that forms the plaques in the brain of Alzheimer's patients. By inhibiting 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, the production of beta-amyloid peptide can be reduced, which may slow down the progression of Alzheimer's disease.

properties

Molecular Formula

C17H18BrClN2O3S

Molecular Weight

445.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-ethylacetamide

InChI

InChI=1S/C17H18BrClN2O3S/c1-2-20-17(22)12-21(11-13-5-3-4-6-16(13)19)25(23,24)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,20,22)

InChI Key

PLCXHHVNBGSJGE-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.